RS 23597-190 HIDROCLORURO

Descripción general

Descripción

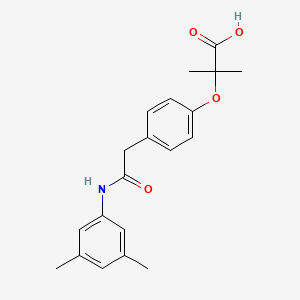

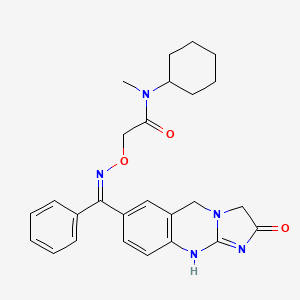

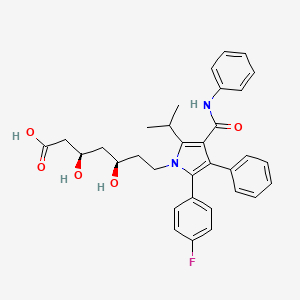

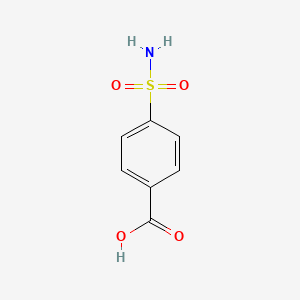

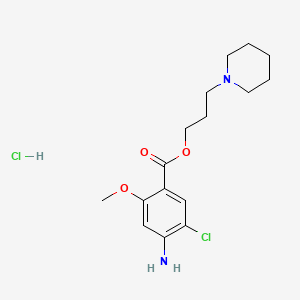

El clorhidrato de RS 23597-190 es un antagonista competitivo selectivo de alta afinidad para los receptores 5-HT4. Químicamente se conoce como clorhidrato de 4-amino-5-cloro-2-metoxibenzoato de 3-(piperidin-1-il)propilo . Este compuesto se utiliza principalmente en la investigación científica para estudiar el receptor 5-HT4, que participa en varios procesos fisiológicos.

Aplicaciones Científicas De Investigación

RS 23597-190 hydrochloride is extensively used in scientific research to study the 5-HT4 receptor. This receptor is involved in various physiological processes, including gastrointestinal motility, cognition, and mood regulation . The compound is used to investigate the role of 5-HT4 receptors in these processes and to develop potential therapeutic agents targeting these receptors .

Mecanismo De Acción

El clorhidrato de RS 23597-190 ejerce sus efectos antagonizando competitivamente el receptor 5-HT4. Este receptor es un subtipo del receptor de la serotonina, que participa en la modulación de la neurotransmisión. Al bloquear el receptor 5-HT4, el clorhidrato de RS 23597-190 inhibe los efectos fisiológicos mediados por la serotonina en este receptor . Esto incluye la relajación de la muscularis mucosae esofágica de rata contraída por carbacol y la prevención de la taquicardia inducida por 5-HT en micropuercos anestesiados .

Análisis Bioquímico

Biochemical Properties

RS 23597-190 Hydrochloride is known to antagonize 5-HT-mediated relaxation of carbachol-contracted rat oesophageal muscularis mucosae ex vivo . It targets 5-HT4 with high affinity and selectivity . It exhibits no efficacy against 5-methoxytryptamine-mediated 5-HT3 activation in guinea-pig ileum .

Cellular Effects

RS 23597-190 Hydrochloride has been shown to significantly inhibit superoxide production in high glucose conditions . This suggests that it may have an impact on cellular metabolism and oxidative stress pathways.

Molecular Mechanism

The molecular mechanism of RS 23597-190 Hydrochloride involves its high affinity and selective competitive antagonism at 5-HT4 receptors . It prevents 5-HT-induced tachycardia (tachyarrhythmia) of anaesthetized micropigs in vivo .

Dosage Effects in Animal Models

In animal models, specifically in anaesthetized micropigs, RS 23597-190 Hydrochloride has been shown to antagonize 5-HT-induced tachycardia with a dosage of 6 mg/kg .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de RS 23597-190 implica la reacción de 3-(piperidin-1-il)propilamina con ácido 4-amino-5-cloro-2-metoxibenzoico. La reacción suele tener lugar en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP). El producto resultante se trata entonces con ácido clorhídrico para formar la sal de clorhidrato .

Métodos de producción industrial: Los métodos de producción industrial del clorhidrato de RS 23597-190 no están ampliamente documentados. es probable que el proceso implique una síntesis a gran escala utilizando condiciones de reacción similares a las descritas para la síntesis de laboratorio, con optimización para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de RS 23597-190 experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales como el anillo de piperidina y la porción de metoxibenzoato .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que implican el clorhidrato de RS 23597-190 incluyen agentes de acoplamiento como la diciclohexilcarbodiimida y catalizadores como la 4-dimetilaminopiridina. Las reacciones suelen tener lugar en condiciones suaves, a menudo a temperatura ambiente .

Principales productos: El principal producto formado a partir de la síntesis del clorhidrato de RS 23597-190 es la sal de clorhidrato de 4-amino-5-cloro-2-metoxibenzoato de 3-(piperidin-1-il)propilo .

Aplicaciones de la investigación científica

El clorhidrato de RS 23597-190 se utiliza ampliamente en la investigación científica para estudiar el receptor 5-HT4. Este receptor participa en varios procesos fisiológicos, incluida la motilidad gastrointestinal, la cognición y la regulación del estado de ánimo . El compuesto se utiliza para investigar el papel de los receptores 5-HT4 en estos procesos y para desarrollar posibles agentes terapéuticos dirigidos a estos receptores .

Comparación Con Compuestos Similares

El clorhidrato de RS 23597-190 es único en su alta afinidad y selectividad por el receptor 5-HT4. Entre los compuestos similares se encuentran:

- GR 113808: otro antagonista selectivo del receptor 5-HT4 con una estructura química diferente.

- SB 204070: un antagonista potente y selectivo del receptor 5-HT4 utilizado en aplicaciones de investigación similares .

Estos compuestos comparten la característica común de dirigirse al receptor 5-HT4, pero difieren en sus estructuras químicas y afinidades de unión específicas .

Propiedades

IUPAC Name |

3-piperidin-1-ylpropyl 4-amino-5-chloro-2-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3.ClH/c1-21-15-11-14(18)13(17)10-12(15)16(20)22-9-5-8-19-6-3-2-4-7-19;/h10-11H,2-9,18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZLBYYNMGQIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OCCCN2CCCCC2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164374 | |

| Record name | RS 23597-190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149719-06-2 | |

| Record name | RS 23597-190 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149719062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RS 23597-190 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.